![molecular formula C17H22N2O4 B282507 4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DMHP and has been studied for its unique biochemical and physiological effects.
作用機序
The mechanism of action of DMHP is not fully understood. It has been suggested that DMHP may act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. DMHP has also been shown to have an effect on the serotonergic system, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. DMHP has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. Additionally, DMHP has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using DMHP in lab experiments is its unique biochemical and physiological effects. DMHP has been shown to have anticonvulsant, sedative, anxiolytic, and antitumor effects, making it a potential candidate for a range of research applications. However, one limitation of using DMHP is its potential toxicity. DMHP has been shown to have toxic effects in some animal models, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are a number of future directions for research on DMHP. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMHP has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, DMHP has been shown to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Finally, further research is needed to determine the safety and efficacy of DMHP in humans, as well as its potential for drug development.
合成法
The synthesis of 4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reacted with dimethylamine and acetic anhydride to produce DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.
科学的研究の応用
DMHP has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, sedative, and anxiolytic effects in animal models. DMHP has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, DMHP has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer research.
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)14-15(12-7-5-6-8-13(12)23-4)19(10-9-18(2)3)17(22)16(14)21/h5-8,15,21H,9-10H2,1-4H3 |
InChIキー |
DAHDWGDXTRCBLF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN(C)C)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



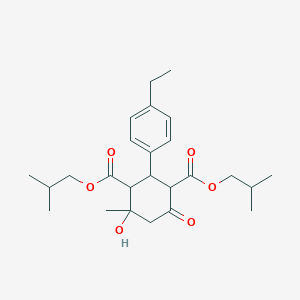
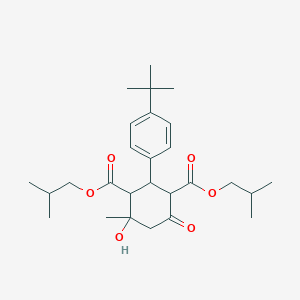


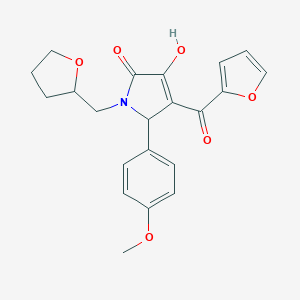
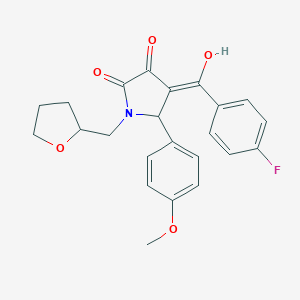
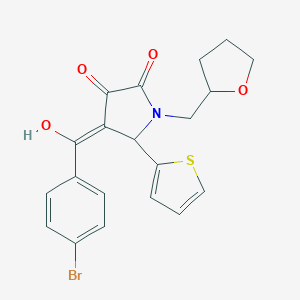
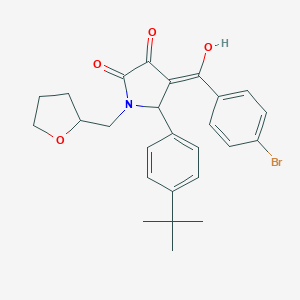
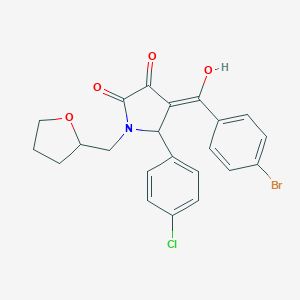
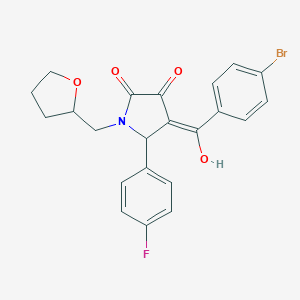

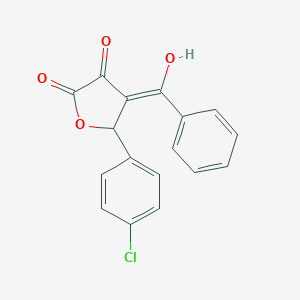
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)